molecular formula C13H16O2 B13010991 2-(2-Cyclobutylethoxy)benzaldehyde

2-(2-Cyclobutylethoxy)benzaldehyde

Katalognummer: B13010991
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: DDQYOJGDTYJDJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Cyclobutylethoxy)benzaldehyde is an organic compound with the molecular formula C13H16O2 It is characterized by a benzaldehyde core substituted with a cyclobutylethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclobutylethoxy)benzaldehyde typically involves the reaction of benzaldehyde with 2-cyclobutylethanol under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors and optimized reaction conditions can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Cyclobutylethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-(2-Cyclobutylethoxy)benzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Cyclobutylethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

    Benzaldehyde: The parent compound, which lacks the cyclobutylethoxy group.

    2-(2-Cyclobutylethoxy)benzoic acid: The oxidized form of 2-(2-Cyclobutylethoxy)benzaldehyde.

    2-(2-Cyclobutylethoxy)benzyl alcohol: The reduced form of this compound

Uniqueness: this compound is unique due to the presence of the cyclobutylethoxy group, which imparts distinct chemical and physical properties compared to its analogs.

Eigenschaften

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

2-(2-cyclobutylethoxy)benzaldehyde

InChI

InChI=1S/C13H16O2/c14-10-12-6-1-2-7-13(12)15-9-8-11-4-3-5-11/h1-2,6-7,10-11H,3-5,8-9H2

InChI-Schlüssel

DDQYOJGDTYJDJN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)CCOC2=CC=CC=C2C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.